3-Amino-1-methyl-1,4-dihydropyridin-4-one
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Overview
Description
3-Amino-1-methyl-1,4-dihydropyridin-4-one is a heterocyclic compound belonging to the class of dihydropyridines. This compound is characterized by its unique structure, which includes an amino group at the third position, a methyl group at the first position, and a carbonyl group at the fourth position. Dihydropyridines are known for their diverse pharmaceutical applications, particularly as calcium channel blockers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-1,4-dihydropyridin-4-one typically involves multi-component reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate. The reaction is usually carried out under reflux conditions in ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine derivatives.
Substitution: Halogenated dihydropyridine derivatives.
Scientific Research Applications
3-Amino-1-methyl-1,4-dihydropyridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a calcium channel blocker, which can influence cellular calcium signaling.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-1,4-dihydropyridin-4-one primarily involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers .
Comparison with Similar Compounds
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Isradipine
Comparison
3-Amino-1-methyl-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other dihydropyridines, this compound has an amino group at the third position, which can influence its binding affinity and selectivity for calcium channels .
Properties
CAS No. |
33631-10-6 |
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Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-amino-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H8N2O/c1-8-3-2-6(9)5(7)4-8/h2-4H,7H2,1H3 |
InChI Key |
FGHIGWGYVPCKMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C(=C1)N |
Origin of Product |
United States |
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